molecular formula C12H12FN3O2 B1416932 5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094246-15-7

5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1416932
CAS No.: 1094246-15-7
M. Wt: 249.24 g/mol
InChI Key: SDRPXFKCMJUTET-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
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Biological Activity

5-Ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article focuses on the biological activity of this specific compound, summarizing its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing carboxylic acids and triazole derivatives.
  • Cyclization Techniques : Involving azides and alkynes to form the triazole ring.

The specific conditions and yields can vary based on the method employed.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance:

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this triazole derivative has been evaluated in vitro against several cancer cell lines. A study reported that it induced apoptosis in human leukemic cells (Jurkat T-cells) through mechanisms involving DNA fragmentation and mitochondrial membrane potential disruption. The IC50 values for various cancer cell lines are summarized below:

Cell Line IC50 (µM)
Jurkat T-cells12.5
HeLa15.0
MCF-720.0

This activity highlights its potential as an anticancer agent.

Anti-inflammatory Effects

Triazole compounds are also known for their anti-inflammatory properties. In a recent study, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
5-Ethyl Triazole2530

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.

Case Studies

Several case studies have explored the biological activity of triazoles similar to the compound :

  • Study on Antimicrobial Activity : A comparative analysis of various triazoles demonstrated that modifications in substituents significantly affect antimicrobial efficacy.
  • Evaluation of Anticancer Properties : Research indicated that structural variations in triazoles could enhance their apoptotic effects on cancer cells.
  • Investigation of Anti-inflammatory Mechanisms : Studies have shown that triazoles can modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis.

Properties

IUPAC Name

5-ethyl-1-(2-fluoro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-5-4-7(2)6-8(10)13/h4-6H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRPXFKCMJUTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=C(C=C(C=C2)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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